tert-Butoxycarbonylasparagine

Catalog No.
S662626
CAS No.
7536-55-2
M.F
C9H16N2O5
M. Wt
232,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butoxycarbonylasparagine

CAS Number

7536-55-2

Product Name

tert-Butoxycarbonylasparagine

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232,2 g/mole

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

FYYSQDHBALBGHX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Synonyms

Boc-L-asparagine;Boc-Asn-OH;7536-55-2;Boc-Asn;N-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonylasparagine;Nalpha-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonyl-L-asparagine;BOC-ASPARAGINE;N-alpha-t-BOC-L-ASPARAGINE;N-(tert-Butoxycarbonyl)asparagine;tert-Butyloxycarbonyl-L-asparagine;Nalpha-Boc-L-asparagine;N-alpha-Boc-L-asparagine;Boc-L-Asn-OH;N(a)-tert-Butoxycarbonyl-L-asparagine;N(2)-tert-Butoxycarbonyl-L-asparagine;N-A-BOC-L-ASPARAGINE;CHEBI:3146;FYYSQDHBALBGHX-YFKPBYRVSA-N;N2-((1,1-Dimethylethoxy)carbonyl)-L-asparagine;MFCD00038152;n2-(tert-butoxycarbonyl)-l-asparagine;N2-((tert-Butoxy)carbonyl)-L-asparagine;Asparagine,N(2)-carboxy-,N(2)-tert-butylester,L-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O

Protecting Group Chemistry

tBoc-Asn acts as a protecting group. The bulky tert-butoxycarbonyl (Boc) group shields the asparagine's amino group, preventing unwanted reactions during peptide synthesis. This controlled reactivity allows scientists to selectively couple the desired amino acids in a specific order to create the targeted peptide sequence [1].

[1] "Solid-Phase Peptide Synthesis"

Peptide Chain Assembly

Once incorporated into a peptide chain, the Boc group can be selectively removed under mild acidic conditions. This process, known as deprotection, reveals the free amino group of asparagine, enabling further chain elongation or peptide bond formation with other amino acids [2].

[2] "tert-Butyloxycarbonyl (Boc) Protecting Group"

Applications in Peptide Research

tBoc-Asn finds application in various scientific research fields, including:

  • Drug discovery: Researchers utilize tBoc-Asn to synthesize peptides that mimic natural protein functions or target specific biological processes relevant to disease development [3].

[3] "Peptide Therapeutics: Current Status and Future Outlook"

  • Protein engineering: By incorporating tBoc-Asn into modified peptides, scientists can study the role of asparagine in protein structure and function [4].

[4] "Chemical Protein Synthesis"

  • Biomaterial design: tBoc-Asn is used to create functional peptides for tissue engineering and regenerative medicine applications [5].

[5] "Biomaterials for Tissue Engineering"

tert-Butoxycarbonylasparagine, also known as tert-butoxycarbonyl-L-asparagine, is an organic compound with the molecular formula C₉H₁₆N₂O₅. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid asparagine. This compound is particularly significant in peptide synthesis and plays a crucial role in organic chemistry due to its ability to protect the amine group during reactions, thus facilitating selective modifications of the amino acid.

The structure of tert-butoxycarbonylasparagine consists of an asparagine backbone with a Boc group, which enhances its stability and solubility in organic solvents. The presence of the Boc group allows for the selective deprotection of the amine functionality, making it a valuable intermediate in the synthesis of peptides and other complex organic molecules.

  • Skin and eye irritant: Boc-Asn-OH may cause irritation upon contact with skin and eyes.
  • Respiratory irritant: Inhalation of dust or aerosols can irritate the respiratory tract.
  • Potential mutagen: Limited data suggests Boc-Asn-OH might have mutagenic properties.
  • Proper handling required: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Boc-Asn-OH.
Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free asparagine. This reaction is crucial for peptide synthesis, where the unprotected amine can react with other carboxylic acids to form peptide bonds.
  • Peptide Bond Formation: In the presence of coupling reagents like dicyclohexylcarbodiimide or 1-hydroxybenzotriazole, tert-butoxycarbonylasparagine can react with other amino acids to form dipeptides or longer peptides.
  • Hydrolysis: Under acidic or basic conditions, tert-butoxycarbonylasparagine can undergo hydrolysis, leading to the breakdown of the Boc group and release of asparagine.

Asparagine itself is a non-essential amino acid involved in various metabolic processes. While tert-butoxycarbonylasparagine does not exhibit direct biological activity due to its protected state, its parent compound asparagine plays critical roles in:

  • Protein Synthesis: As an amino acid, asparagine is incorporated into proteins during translation.
  • Metabolism: Asparagine participates in nitrogen metabolism and is involved in the synthesis of other amino acids and nucleotides.

Research indicates that asparagine can influence cell signaling pathways and has implications in cancer biology, where its availability may affect tumor growth and metastasis.

The synthesis of tert-butoxycarbonylasparagine typically involves the following steps:

  • Starting Material: The process begins with aspartic acid or L-asparagine.
  • Protection Reaction: The carboxylic acid group of aspartic acid is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butoxycarbonylaspartic acid.
  • Amidation: This intermediate is then treated with ammonia or an amine to introduce the amine functionality, forming tert-butoxycarbonylasparagine.

This method allows for high yields and purity, making it suitable for laboratory-scale peptide synthesis.

tert-Butoxycarbonylasparagine is primarily used in:

  • Peptide Synthesis: Its role as a protected amino acid makes it essential for synthesizing peptides in a controlled manner.
  • Drug Development: Compounds derived from tert-butoxycarbonylasparagine may serve as precursors for pharmaceuticals targeting specific biological pathways.
  • Research: It is utilized in biochemical studies to explore protein interactions and enzymatic activities involving asparagine.

Interaction studies involving tert-butoxycarbonylasparagine typically focus on its derivatives or the unprotected form, as these are more biologically active. Research highlights include:

  • Binding Studies: Investigations into how asparagine interacts with various enzymes and receptors reveal its importance in metabolic pathways.
  • Inhibition Studies: Some studies explore how modifications of asparagine affect enzyme activity, providing insights into therapeutic targets for diseases such as cancer.

Similar compounds to tert-butoxycarbonylasparagine include:

  • Boc-L-alanine: Another protected amino acid used extensively in peptide synthesis.
  • Boc-L-glutamine: Similar to asparagine but contains an additional methylene group; used in similar applications.
  • Boc-L-serine: A serine derivative that also serves as a building block in peptide synthesis.
CompoundStructureUnique Features
tert-ButoxycarbonylasparagineC₉H₁₆N₂O₅Contains an amide bond; important for peptide synthesis
Boc-L-alanineC₇H₁₅N₃O₂Simpler structure; less sterically hindered
Boc-L-glutamineC₉H₁₈N₂O₄Contains an additional side chain; more hydrophilic
Boc-L-serineC₇H₁₅N₃O₃Contains a hydroxymethyl side chain; polar

Each of these compounds shares similarities in their protective groups but differs in their side chains and biological functions. The unique structure of tert-butoxycarbonylasparagine allows it to play a specialized role in peptide synthesis while maintaining stability during

Molecular Formula, Structural Formula, and Constitutional Isomerism

tert-Butoxycarbonylasparagine represents a protected derivative of the amino acid asparagine, characterized by the molecular formula C₉H₁₆N₂O₅ with a molecular weight of 232.23 grams per mole [1] [2] [3]. The compound features a tert-butoxycarbonyl protecting group attached to the alpha-amino functionality of asparagine, creating a carbamate linkage that serves as an acid-labile protecting group in organic synthesis [31].

The structural formula of tert-butoxycarbonylasparagine consists of the asparagine backbone with its characteristic carboxamide side chain, modified by the addition of a tert-butoxycarbonyl group at the N-terminal amino position [2] [6]. The linear formula can be represented as NH₂COCH₂CH(COOH)NHC(O)OC(CH₃)₃, demonstrating the connectivity between the asparagine moiety and the protecting group [2].

Constitutional isomerism in tert-butoxycarbonylasparagine derivatives primarily involves positional variations of the protecting group attachment and different arrangements of functional groups while maintaining the same molecular formula [28] [30]. The compound does not exhibit significant constitutional isomerism within its basic structure, as the tert-butoxycarbonyl group specifically attaches to the alpha-amino position, creating a defined connectivity pattern [31] [33].

Table 1: Physical and Chemical Properties of tert-Butoxycarbonylasparagine

PropertyValue
Molecular FormulaC₉H₁₆N₂O₅
Molecular Weight (g/mol)232.23
CAS Registry Number (L-isomer)7536-55-2
CAS Registry Number (D-isomer)75647-01-7
IUPAC Name (L-isomer)(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid
IUPAC Name (D-isomer)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid
Melting Point (°C)175°C (decomposition)
Physical State at 20°CSolid
AppearanceWhite to almost white powder or crystals

Stereochemical Configuration: L- and D- Isomers

tert-Butoxycarbonylasparagine exists as two enantiomeric forms, designated as L- and D-isomers based on the stereochemical configuration at the alpha-carbon center [9] [11]. The L-isomer, with CAS registry number 7536-55-2, adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules, while the D-isomer (CAS: 75647-01-7) exhibits the (R)-configuration [1] [7] [8].

The stereochemical distinction between these enantiomers manifests through their optical activity, a fundamental property of chiral compounds [9] [16]. The L-isomer demonstrates a specific rotation of [α]²⁰/D = -7.8 ± 0.5° when measured at a concentration of 2% in dimethylformamide, indicating levorotatory behavior [2] [6]. Conversely, the D-isomer exhibits a positive specific rotation of +7° at a concentration of 1% in dimethylformamide, displaying dextrorotatory characteristics [1].

Both enantiomers maintain high optical purity, with commercial preparations typically achieving minimum enantiomeric excess values of 99.0% [1] [2]. This high degree of stereochemical purity is essential for applications in peptide synthesis where stereochemical integrity must be preserved [13] [15].

The stereochemical configuration follows the classical D,L nomenclature system established for amino acid derivatives [9] [10]. In this system, the assignment is based on the spatial arrangement of substituents around the chiral center when viewed in Fischer projection format, with the most oxidized carbon positioned at the top [9] [12].

Table 2: Stereochemical Properties of tert-Butoxycarbonylasparagine Isomers

StereoisomerConfigurationCAS NumberSpecific Rotation [α]²⁰/DOptical Purity (min.)Natural Occurrence
L-tert-Butoxycarbonylasparagine(S)7536-55-2-7.8 ± 0.5° (c = 2% in DMF)99.0% eeSynthetic derivative of natural L-asparagine
D-tert-Butoxycarbonylasparagine(R)75647-01-7+7° (c = 1 in DMF)99.0% eeSynthetic; non-natural configuration

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of tert-Butoxycarbonylasparagine is characterized by multiple conformational possibilities arising from rotational freedom around single bonds, particularly within the tert-butyl group and the asparagine side chain [17] [19]. Crystallographic studies of related tert-butoxycarbonyl-protected aspartic acid derivatives reveal that peptide bonds typically adopt an s-trans conformation with respect to the N-H and C=O groups [17] [18].

Conformational analysis indicates that the backbone chain of tert-butoxycarbonylasparagine adopts an extended conformation in crystalline state, with phi and psi torsion angles residing in the beta region of the Ramachandran plot [17] [18]. The side chain carboxamide group of asparagine demonstrates preferential conformations, with the N-C-C-C dihedral angle frequently adopting gauche-plus orientations that represent energetically favorable arrangements [17] [18].

The tert-butoxycarbonyl protecting group exhibits conformational flexibility, with the tert-butyl moiety capable of free rotation around the O-C bond [19] [20]. This rotational freedom contributes to the overall conformational ensemble of the molecule while maintaining the protective function of the carbamate group [21].

Computational conformational searches reveal that tert-butoxycarbonylasparagine can access multiple low-energy conformations through rotation about single bonds [19]. The presence of intramolecular hydrogen bonding between the carboxamide side chain and the backbone carbonyl groups can stabilize specific conformational states [21].

Supramolecular features observed in crystal structures show that tert-butoxycarbonylasparagine derivatives participate in intermolecular hydrogen bonding networks, forming extended beta-sheet-like structures through N-H···O interactions [17] [18]. These interactions contribute to the overall three-dimensional organization of the compound in the solid state [17].

Representation in Chemical Databases: SMILES, InChI, and Registry Numbers

tert-Butoxycarbonylasparagine is comprehensively documented across major chemical databases through standardized molecular representation formats [2] [6] [26]. The Simplified Molecular Input Line Entry System (SMILES) notation provides a concise string representation that captures the complete molecular structure and stereochemistry [2] [6].

For the L-isomer, the SMILES string is represented as CC(C)(C)OC(=O)NC@@HC(O)=O, where the @@ symbol indicates the (S)-configuration at the chiral center [2] [6]. The corresponding D-isomer employs the SMILES notation CC(C)(C)OC(=O)NC@HC(O)=O, with the single @ symbol denoting the (R)-configuration [7].

The International Chemical Identifier (InChI) system provides a more detailed hierarchical representation of the molecular structure [2] [6] [8]. The L-isomer InChI string reads: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1, with the stereochemical layer /t5-/m0/s1 specifying the absolute configuration [2] [6] [8].

The InChI Key serves as a hashed version of the full InChI string, providing a fixed-length identifier suitable for database searches [2] [6] [8]. The L-isomer carries the InChI Key FYYSQDHBALBGHX-YFKPBYRVSA-N, while the D-isomer is identified by FYYSQDHBALBGHX-LURJTMIESA-N [7] [8].

Registry numbers across multiple chemical databases ensure comprehensive cataloging and cross-referencing capabilities [1] [2] [3]. The Chemical Abstracts Service assigns CAS numbers 7536-55-2 for the L-isomer and 75647-01-7 for the D-isomer [1] [7] [8]. Additional identifiers include MDL numbers MFCD00038152 and MFCD00065558 for the L- and D-isomers respectively [2] [7].

Table 3: Chemical Database Registry Numbers and Identifiers

Database/RegistryL-Isomer IdentifierD-Isomer Identifier
Chemical Abstracts Service (CAS)7536-55-275647-01-7
PubChem Compound ID820351623168
MDL NumberMFCD00038152MFCD00065558
Reaxys Registry NumberN/A4843040
ChemSpider ID74037N/A
EINECS Number231-405-2N/A
BRN Number1977963N/A

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

142847-17-4
7536-55-2

General Manufacturing Information

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15

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